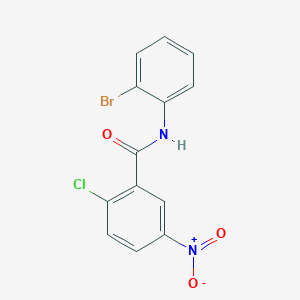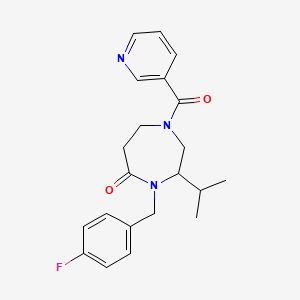
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one, also known as FLB-457, is a selective dopamine D2 receptor antagonist. It has been extensively studied for its potential use in the treatment of schizophrenia and other psychiatric disorders.
作用機序
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one acts as a selective dopamine D2 receptor antagonist, which means that it blocks the action of dopamine at these receptors. Dopamine is a neurotransmitter that is involved in several key functions in the brain, including motivation, reward, and movement. In schizophrenia, there is believed to be an excess of dopamine activity in certain parts of the brain, which can lead to the symptoms of the disorder. By blocking dopamine activity at the D2 receptor, this compound is believed to reduce the symptoms of schizophrenia (Kapur et al., 2003).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the activity of dopamine neurons in the brain, which is consistent with its mechanism of action as a dopamine D2 receptor antagonist (Kapur et al., 2003). This compound has also been shown to have anxiolytic and antidepressant effects in animal models (Meltzer et al., 2004).
実験室実験の利点と制限
One advantage of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one is its high affinity and selectivity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in schizophrenia and other psychiatric disorders. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in animal studies (Kapur et al., 2003).
将来の方向性
For research on 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one include investigating its potential use in the treatment of addiction and further exploring its safety and efficacy in humans.
合成法
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one involves the reaction of 4-fluorobenzylamine with isopropyl isocyanate to form the intermediate 4-fluorobenzyl isocyanate. This intermediate is then reacted with 3-pyridinecarboxylic acid to form the final product, this compound. The synthesis has been described in detail in several research papers (Fischer et al., 2002; Rabiner et al., 2004).
科学的研究の応用
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one has been extensively studied for its potential use in the treatment of schizophrenia and other psychiatric disorders. Several preclinical studies have shown that this compound has high affinity and selectivity for dopamine D2 receptors, which are believed to play a key role in the pathophysiology of schizophrenia (Kapur et al., 2003; Rabiner et al., 2004). This compound has also been shown to have a rapid onset of action and a long duration of effect, making it a promising candidate for the treatment of schizophrenia (Kapur et al., 2003).
特性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1-(pyridine-3-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15(2)19-14-24(21(27)17-4-3-10-23-12-17)11-9-20(26)25(19)13-16-5-7-18(22)8-6-16/h3-8,10,12,15,19H,9,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYNXVPQDFISPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5432884.png)
![3-{2-[(1-ethylcyclopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432889.png)
![2-[(3-methylbenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5432896.png)
![5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5432902.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5432910.png)
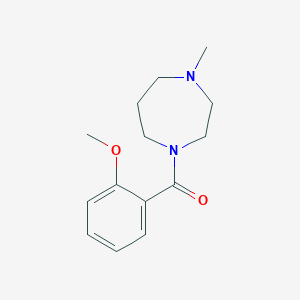
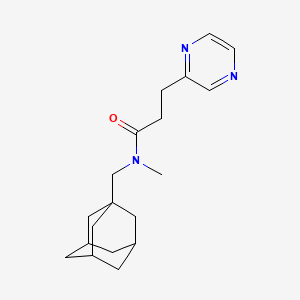
![2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5432942.png)

![2-(3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5432951.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5432961.png)
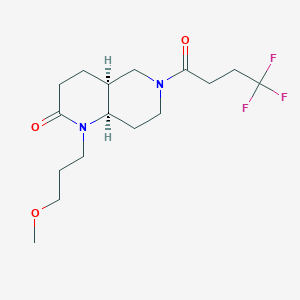
![N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)piperidine-1-carboxamide](/img/structure/B5432988.png)
